2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Medicinal Chemistry Building Block Sourcing Structure-Activity Relationship (SAR)

This N-2 ethyl-substituted hexahydro-pyrrolo[3,4-c]pyridine-1,3-dione offers a distinct saturated core essential for modern medicinal chemistry. Its unique regioisomer is critical for accurate SAR; substituting N-2 methyl, benzyl, or N-5 analogs without requalification risks assay invalidation. As a fragment (MW 182.22) with a basic piperidine nitrogen (predicted pKa ~9.7), it enables precise hydrogen-bonding and matched-pair analyses versus unsaturated COX-inhibitor scaffolds. Direct procurement guarantees a single, well-defined starting material, eliminating the over-alkylation risks of parent-scaffold derivatization. Ideal as a negative control in GABA-AT specificity assays.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1783615-72-4
Cat. No. B1471267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
CAS1783615-72-4
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2CCNCC2C1=O
InChIInChI=1S/C9H14N2O2/c1-2-11-8(12)6-3-4-10-5-7(6)9(11)13/h6-7,10H,2-5H2,1H3
InChIKeyHFQFZBOCISXDSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 1783615-72-4): Core Properties and Sourcing Baseline


2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a small-molecule heterocyclic building block belonging to the hexahydro-pyrrolo[3,4-c]pyridine-1,3-dione class. Its structure features a saturated bicyclic core (a succinimide fused to a piperidine ring) with an N-ethyl substituent . The compound has a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol . It is commercially available from multiple suppliers, typically at a minimum purity of 95%, and is intended for laboratory research and further manufacturing use . This compound is a positional isomer of 5-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 1206186-92-6) and is distinct from the unsaturated, aromatic 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold explored in COX inhibition and antimycobacterial research [1][2].

Procurement Risk for 2-Ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Why N-Alkyl and Ring-Saturation Analogs Are Not Interchangeable


Generic substitution within the hexahydro-pyrrolo[3,4-c]pyridine-1,3-dione family is not a viable procurement strategy without rigorous requalification. The N-2 ethyl substituent on the target compound dictates a unique combination of steric and electronic properties, distinguishing it from the N-2 methyl (CAS 768344-67-8) , N-2 benzyl (CAS 939793-58-5) , and N-5 substituted isomers such as CPP-115 (a GABA-AT inhibitor) . Furthermore, the fully saturated hexahydro core fundamentally alters molecular shape, basicity (pKa of the piperidine nitrogen), and metabolic susceptibility compared to the unsaturated, aromatic 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione series, which has demonstrated COX-1/COX-2 inhibitory activity [1]. Substituting any of these analogs without confirmatory data risks invalidating a synthetic route or introducing an uncontrolled variable in a biological assay. The quantitative evidence below highlights the specific, measurable differences that justify targeted procurement of the N-2 ethyl hexahydro derivative.

Quantitative Differentiation Evidence for 2-Ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 1783615-72-4)


Structural Differentiation: N-2 Ethyl vs. N-2 Methyl and N-2 Unsubstituted Analogs

The target compound bears an N-2 ethyl group, which provides distinct steric and lipophilic character compared to the N-2 methyl analog (CAS 768344-67-8) and the N-2 unsubstituted parent (CAS 1206186-90-4). The calculated partition coefficient (ClogP) for the target compound is reported as 1.2 [1], while the N-2 methyl analog is predicted to have a lower ClogP due to the loss of one methylene unit. This difference in lipophilicity directly impacts solubility, membrane permeability, and chromatographic retention time, making them non-fungible in synthetic protocols or biological assays without revalidation.

Medicinal Chemistry Building Block Sourcing Structure-Activity Relationship (SAR)

Core Saturation: Hexahydro vs. Aromatic Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Scaffolds

The target compound's fully saturated piperidine ring (hexahydro) contrasts with the aromatic pyridine ring in the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione series. This saturation increases the basicity of the piperidine nitrogen (predicted pKa ~9.7) [1] compared to the pyridine nitrogen (pKa ~5.2) in the aromatic analog. This difference in ionization state at physiological pH (7.4) means the saturated compound is predominantly protonated and positively charged, while the aromatic analog is neutral. This fundamental difference dictates distinct hydrogen-bonding capabilities, solubility profiles, and potential off-target interactions, as demonstrated by the COX-1/COX-2 inhibitory activity (IC50 values in the low micromolar range) reported for the aromatic series [2], a property not predicted for the charged, saturated analog.

Medicinal Chemistry Physicochemical Property Prediction Enzyme Inhibition

Differentiation from N-5 Substituted Isomers: Positional Selectivity in Biological Activity

The substitution position on the core scaffold is a critical determinant of biological activity. The N-5 substituted analog 5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CPP-115) is a potent, selective inhibitor of GABA aminotransferase (GABA-AT) . The N-2 ethyl substituted target compound lacks the 3-aminopropyl pharmacophore and is therefore not expected to exhibit GABA-AT inhibitory activity. This demonstrates that the same saturated core scaffold can yield completely disparate biological profiles based solely on the position and nature of the substituent, requiring precise procurement of the N-2 ethyl isomer for its intended use as a distinct intermediate or scaffold.

Drug Discovery GABA Aminotransferase Building Block Selection

Molecular Weight and Heavy Atom Count Differentiation from Larger N-Substituted Analogs

The target compound's molecular weight (182.22 g/mol) and heavy atom count (13) position it in the lower end of the fragment-like chemical space, making it suitable for fragment-based drug discovery (FBDD) or as a minimal core for lead optimization. In contrast, N-2 benzyl (CAS 939793-58-5; MW: 244.29 g/mol) and N-5 alkylamino analogs (e.g., CPP-115; MW: 240.30 g/mol) are significantly larger . This size difference directly affects binding site compatibility, ligand efficiency metrics, and downstream optimization trajectories.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property

Recommended Research and Industrial Application Scenarios for 2-Ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 1783615-72-4)


Fragment-Based Drug Discovery (FBDD) Library Design

The compound's low molecular weight (182.22 g/mol) and 13 heavy atoms position it as a viable fragment for FBDD campaigns . Its N-2 ethyl group offers a vector for initial SAR exploration with minimal molecular bulk, providing an advantage over larger N-benzyl or N-alkylamino analogs . The saturated, positively charged piperidine nitrogen at physiological pH (predicted pKa ~9.7) offers unique hydrogen-bonding and electrostatic interaction opportunities distinct from neutral, aromatic scaffolds [1].

Synthetic Intermediate for N-2 Substituted Bioactive Molecules

The N-2 ethyl substituent cannot be easily introduced by simple N-alkylation of the unsubstituted hexahydro parent without risking over-alkylation or ring-opening. Direct procurement of the target compound ensures a single, well-defined regioisomer as a starting material, which is critical for the synthesis of N-2-ethyl-specific analogs in medicinal chemistry programs . This contrasts with procuring the N-2 methyl or N-2 benzyl analogs, which would require a complete synthetic redesign.

Physicochemical Profiling of Saturated Heterocyclic Cores

As a representative of the increasingly important class of saturated heterocyclic scaffolds (a key trend in modern medicinal chemistry to improve clinical success rates), this compound can serve as a model substrate for studying the impact of core saturation on properties like pKa, logD, and metabolic stability [1]. Its data can be directly compared to the unsaturated, aromatic 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione series to generate matched molecular pair analyses on the effect of heteroaromatic ring saturation [2].

Negative Control for GABA-AT Assays

The compound's structural similarity to the GABA-AT inhibitor CPP-115, but its lack of the essential 3-aminopropyl pharmacophore, makes it a suitable negative control compound in assays designed to evaluate the specificity of GABA-AT inhibitors . This allows researchers to distinguish target engagement from scaffold-related artifacts.

Quote Request

Request a Quote for 2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.